molecular formula C13H14N4O B14796818 4-hydrazinyl-N-(pyridin-4-ylmethyl)benzamide

4-hydrazinyl-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B14796818
M. Wt: 242.28 g/mol
InChI Key: IQGODAVAFSSYRZ-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-(pyridin-4-ylmethyl)benzamide is an organic compound with the molecular formula C12H12N4O It is characterized by the presence of a hydrazinyl group attached to a benzamide structure, with a pyridin-4-ylmethyl substituent

Preparation Methods

The synthesis of 4-hydrazinyl-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 4-pyridinylmethylamine with 4-hydrazinylbenzoic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

4-Hydrazinyl-N-(pyridin-4-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyridinyl and benzamide groups can undergo substitution reactions with various electrophiles and nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydrazinyl-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The pyridinyl group can interact with various receptors and enzymes, influencing their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

4-Hydrazinyl-N-(pyridin-4-ylmethyl)benzamide can be compared with other similar compounds, such as:

    N-(pyridin-4-ylmethylideneamino)-3-[2-(pyridin-4-ylmethylidene)hydrazinyl]benzamide: This compound has a similar structure but with different substituents on the benzamide and pyridinyl groups.

    N-(pyridin-4-yl)pyridin-4-amine: This compound lacks the hydrazinyl group but has similar pyridinyl substituents.

    4-Phenoxy-N-(pyridin-2-ylmethyl)benzamide: This compound has a phenoxy group instead of a hydrazinyl group, leading to different chemical properties.

Properties

Molecular Formula

C13H14N4O

Molecular Weight

242.28 g/mol

IUPAC Name

4-hydrazinyl-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H14N4O/c14-17-12-3-1-11(2-4-12)13(18)16-9-10-5-7-15-8-6-10/h1-8,17H,9,14H2,(H,16,18)

InChI Key

IQGODAVAFSSYRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)NN

Origin of Product

United States

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